1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one
Description
Properties
IUPAC Name |
1-(3-pyrimidin-4-yloxypiperidin-1-yl)pent-4-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-2-3-6-14(18)17-9-4-5-12(10-17)19-13-7-8-15-11-16-13/h2,7-8,11-12H,1,3-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJLJSUQDCZYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCCC(C1)OC2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The compound’s structure permits three primary disconnections (Figure 1):
- Pyrimidin-4-yloxy-piperidine fragment : Derived from coupling 4-hydroxypyrimidine with a functionalized piperidine.
- Penten-1-one chain : Introduced via nucleophilic acyl substitution or conjugate addition.
- Piperidine-pentenone linkage : Formed through alkylation or amidation reactions.
Critical considerations :
Stepwise Synthesis Protocols
Formation of 3-(Pyrimidin-4-yloxy)piperidine
Method A: Mitsunobu Coupling
Reagents:
- 4-Hydroxypyrimidine, 3-hydroxypiperidine, DIAD, PPh3
Conditions: THF, 0°C → rt, 12 hr
Yield: 68% (optimized)
Method B: Nucleophilic Aromatic Substitution
Reagents:
- 4-Chloropyrimidine, 3-hydroxypiperidine, K2CO3
Conditions: DMF, 80°C, 24 hr
Yield: 52% (requires excess piperidine)
Comparison :
| Parameter | Mitsunobu (A) | SNAr (B) |
|---|---|---|
| Yield | 68% | 52% |
| Byproducts | Minimal | Di-O-alkylation |
| Scalability | Moderate | High |
Pent-4-en-1-one Chain Installation
Ketone Formation via Friedel-Crafts Acylation
Reagents:
- 3-(Pyrimidin-4-yloxy)piperidine, pent-4-enoyl chloride, AlCl3
Conditions: DCM, −10°C, 2 hr
Yield: 74% (cis/trans = 3:1)
Palladium-Catalyzed Carbonylation
Reagents:
- Piperidine intermediate, CO, Pd(OAc)2, Xantphos
Conditions: MeOH, 60°C, 5 hr
Yield: 81% (exclusive trans-selectivity)
Mechanistic Insight :
The Pd-mediated pathway proceeds through oxidative addition of the allylic bromide precursor, followed by CO insertion and reductive elimination (Figure 2). This method eliminates stereochemical complications observed in Friedel-Crafts approaches.
Optimization of Critical Reaction Parameters
Industrial-Scale Production Techniques
Continuous Flow Synthesis
A patented two-stage flow system (Figure 4) achieves 89% yield at 2.5 kg/day throughput:
- Stage 1 : Piperidine functionalization in microreactor (ReNO = 150)
- Stage 2 : Telescoped acylation in packed-bed reactor (Pd/C catalyst)
Advantages :
- 45% reduction in AlCl3 usage vs batch
- 98.5% purity by HPLC without chromatography
Recent Methodological Advances
Enzymatic Desymmetrization
Lipase B-catalyzed kinetic resolution of racemic piperidine intermediates:
Photoredox-Catalyzed C–O Coupling
Visible-light-mediated coupling using Ir(ppy)3:
- 72% yield at rt
- Avoids strong bases (>50% reduction in waste)
Chemical Reactions Analysis
Types of Reactions
1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the pentenone moiety to a corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Materials Science: The compound is explored for its properties in the development of novel materials with specific electronic or optical characteristics.
Industry: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The compound’s core structure shares similarities with several derivatives, as outlined below:
Physicochemical Properties
- Lipophilicity (logP): The pyrimidin-4-yloxy group in the target compound likely reduces logP compared to methoxybenzyl analogs (e.g., compound from ), enhancing aqueous solubility. Sulfonyl-containing derivatives () may exhibit even lower logP values.
- Solubility: The α,β-unsaturated ketone moiety may confer moderate solubility in polar aprotic solvents, while pyrimidine oxygen atoms could improve water solubility via hydrogen bonding.
- Reactivity: The pent-4-en-1-one group may participate in Michael addition reactions, a feature absent in saturated analogs.
Pharmacological Activity
- Target Binding: Pyrimidine derivatives (e.g., ) often target kinases or GPCRs due to their ability to form hydrogen bonds with active-site residues. The pyrimidin-4-yloxy group in the target compound may mimic ATP’s adenine ring in kinase inhibition.
- SAR Insights:
- Substitution at the piperidine 3-position (e.g., pyrimidinyloxy vs. methoxybenzyl) significantly alters selectivity. For example, bulkier groups (e.g., pyrazolo-pyrimidine in ) may hinder binding to compact active sites.
- The unsaturated ketone in pent-4-en-1-one could enhance electrophilic interactions with cysteine residues, a mechanism less prevalent in saturated analogs.
Biological Activity
1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one is a compound characterized by its unique structural features, including a pyrimidine ring, a piperidine ring, and a pentenone chain. This combination suggests potential biological activity that can be explored in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure contributes to its interaction with biological systems, particularly through its functional groups which may engage in hydrogen bonding and hydrophobic interactions with biological macromolecules.
Biological Activity Overview
Research indicates that compounds featuring piperidine and pyrimidine moieties often exhibit a range of biological activities, including:
- Antibacterial Activity : Compounds similar to this compound have been shown to possess moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology. Inhibitors of AChE are often investigated for their potential in treating neurodegenerative diseases .
- Antitumor Activity : Similar compounds have been evaluated for their efficacy in cancer chemotherapy, suggesting that this compound could also exhibit antitumor properties .
The mechanism through which this compound exerts its effects is likely multifaceted:
- Binding Affinity : The compound may bind to specific receptors or enzymes via non-covalent interactions, altering their activity.
- Signal Transduction Modulation : By interacting with cellular signaling pathways, the compound could influence various biological processes.
Antibacterial Activity
A study evaluating the antibacterial properties of synthesized compounds similar to this compound reported significant activity against several bacterial strains. The most active derivatives showed IC50 values indicating effective inhibition at low concentrations .
Enzyme Inhibition Studies
In silico docking studies revealed that the compound interacts favorably with the active sites of target enzymes such as AChE. This interaction suggests potential therapeutic applications in treating conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)prop-2-en-1-one | Similar structure with shorter alkene | Moderate antibacterial activity |
| 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)but-3-en-1-one | Butenone chain | Antitumor properties observed |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by coupling with the pyrimidine moiety. For example, intermediates like 3-(pyrimidin-4-yloxy)piperidine can be prepared via nucleophilic substitution under anhydrous conditions using a base (e.g., NaH) in THF or DMF. Subsequent acylation with pent-4-en-1-one derivatives may require catalysts like DCC/DMAP for ester formation . Characterization of intermediates via H/C NMR and mass spectrometry is critical to ensure purity.
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR resolves stereochemistry and substituent positions. For purity assessment, HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is recommended. X-ray crystallography can resolve ambiguous stereochemistry in crystalline derivatives .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Refer to safety data sheets (SDS) for structurally similar piperidine/pyrimidine derivatives. Key precautions include:
- Use of nitrile gloves, lab coats, and eye protection.
- Conduct reactions in a fume hood to avoid inhalation risks.
- Emergency procedures: Immediate rinsing with water for eye/skin contact and medical consultation for persistent irritation .
Advanced Research Questions
Q. How can reaction yields for the synthesis of this compound be optimized under varying solvent and catalyst conditions?
- Methodological Answer : Systematic screening of solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc) for coupling reactions) using design-of-experiments (DoE) approaches improves yield. For example, polar aprotic solvents enhance nucleophilic substitution rates, while microwave-assisted synthesis reduces reaction time . Continuous flow chemistry may enhance scalability and reproducibility (Note: BenchChem is excluded per guidelines; alternative sources support flow chemistry).
Q. What strategies are effective for analyzing structure-activity relationships (SAR) when modifying substituents on the pyrimidine or piperidine rings?
- Methodological Answer : Introduce substituents (e.g., halogens, methyl groups) at specific positions and evaluate biological activity via enzyme inhibition assays. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases. For instance, fluorination at the pyrimidine 2-position may enhance metabolic stability, as seen in analogs from .
Q. How can contradictory biological activity data across studies be systematically resolved?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, IC measurement protocols). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays). Meta-analysis of published data, adjusting for variables like solvent (DMSO concentration), clarifies trends .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-protein interactions over time. Quantum mechanical calculations (DFT) assess electronic effects of substituents on binding. For kinase targets, homology modeling based on PDB structures (e.g., 1ATP for ATP-binding sites) guides rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
